molecular formula C12H18N2O4S B602741 Hydroxy Tolbutamide-d9 CAS No. 1185112-19-9

Hydroxy Tolbutamide-d9

Cat. No.: B602741
CAS No.: 1185112-19-9
M. Wt: 286.35 g/mol
InChI Key: SJRHYONYKZIRPM-UHFFFAOYSA-N
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Description

Hydroxy Tolbutamide-d9 is a deuterated analog of hydroxy tolbutamide, a metabolite of tolbutamide. This compound is specifically designed for use in mass spectrometry as an internal standard, providing a consistent reference point for the quantification of hydroxy tolbutamide in various samples . The incorporation of deuterium atoms enhances the stability and accuracy of analytical measurements.

Mechanism of Action

Target of Action

Hydroxy Tolbutamide-d9, a deuterated analog of the metabolite hydroxy tolbutamide, primarily targets the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

This compound, like its parent compound tolbutamide, belongs to the sulfonylurea class of insulin secretagogues . It acts by directly stimulating the acute release of insulin from functioning β cells of pancreatic islet tissue . This process involves a sulfonylurea receptor (receptor 1) on the β cell . The exact mechanism of this interaction remains unknown .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating the release of insulin, it increases both basal insulin secretion and meal-stimulated insulin release . Additionally, it enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Pharmacokinetics

This compound is metabolized in the liver, primarily via the CYP2C9 enzyme, to form mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75% to 85% of this compound and its metabolites are excreted in urine, with the remainder excreted in feces .

Result of Action

The action of this compound results in a decrease in blood glucose levels in patients with non-insulin-dependent diabetes mellitus (NIDDM) . By stimulating insulin secretion, it promotes the uptake and storage of glucose, thereby lowering blood glucose levels . Due to its mechanism of action, it may cause hypoglycemia and requires consistent food intake to decrease this risk .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . Furthermore, the drug’s effectiveness can be affected by the patient’s diet and exercise regimen . It’s also worth noting that this compound, like all sulfonylureas, requires the pancreas to be able to produce insulin for the drug to work .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hydroxy Tolbutamide-d9 involves the reaction of p-hydroxymethylglycopene with sodium deuteride. The deuterated species is generated using a deuterated reagent, a deuterated oxidant, or a deuterium source during the preparation process . This method ensures the incorporation of deuterium atoms into the molecular structure, resulting in the desired deuterated analog.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Hydroxy Tolbutamide-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent tolbutamide form.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tolbutamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hydroxy Tolbutamide-d9 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy Tolbutamide-d9 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it an invaluable tool in research and industrial applications where precise quantification of hydroxy tolbutamide is required.

Properties

IUPAC Name

1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHYONYKZIRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205824
Record name Hydroxymethyltolbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy tolbutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5719-85-7, 1185112-19-9
Record name Hydroxytolbutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5719-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxymethyltolbutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethyltolbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYMETHYLTOLBUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxy tolbutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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